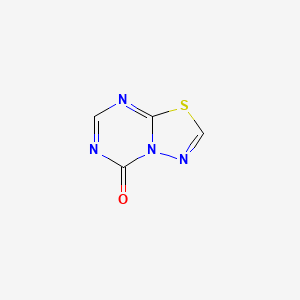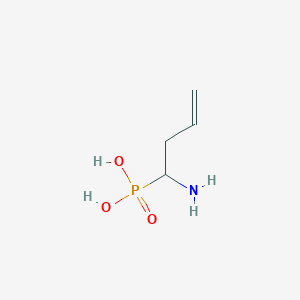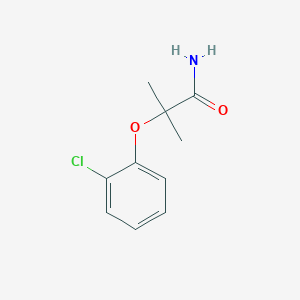
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one is a heterocyclic compound that features a fused ring system consisting of thiadiazole and triazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thioglycolic acid or ethyl thioglycolate with dicyandiamide in the presence of aromatic aldehydes and ammonium acetate can lead to the formation of this compound . Another approach involves the use of multicomponent reactions, which are efficient and can be carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing sustainable catalysts and solvents, is also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5H-1,3,4-Thiadiazolo(3,2-a)(1,3,5)triazin-5-one include:
- 1,3,4-Thiadiazolo(3,2-a)pyrimidin-5-one
- 1,3,4-Thiadiazolo(3,2-a)quinazoline-6,7-diones
- 1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione
Uniqueness
What sets this compound apart from similar compounds is its unique fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
| 75993-86-1 | |
Fórmula molecular |
C4H2N4OS |
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one |
InChI |
InChI=1S/C4H2N4OS/c9-3-5-1-6-4-8(3)7-2-10-4/h1-2H |
Clave InChI |
LWALZNPDMJOXKR-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)N2C(=N1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)

![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
